Cas no 1172925-55-1 (1-(2,3-dimethoxyphenyl)-3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea)

1-(2,3-dimethoxyphenyl)-3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea 化学的及び物理的性質
名前と識別子
-
- 1-(2,3-dimethoxyphenyl)-3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea
- AKOS024513162
- 1-(2,3-dimethoxyphenyl)-3-(1-methyl-2-oxo-3H-indol-5-yl)urea
- 1-(2,3-dimethoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea
- 1172925-55-1
- F5539-0057
-
- インチ: 1S/C18H19N3O4/c1-21-14-8-7-12(9-11(14)10-16(21)22)19-18(23)20-13-5-4-6-15(24-2)17(13)25-3/h4-9H,10H2,1-3H3,(H2,19,20,23)
- InChIKey: LRADDYSIDCTGLY-UHFFFAOYSA-N
- ほほえんだ: O=C1CC2C=C(C=CC=2N1C)NC(NC1C=CC=C(C=1OC)OC)=O
計算された属性
- せいみつぶんしりょう: 341.13755610g/mol
- どういたいしつりょう: 341.13755610g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 25
- 回転可能化学結合数: 4
- 複雑さ: 501
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 79.9Ų
- 疎水性パラメータ計算基準値(XlogP): 1.5
1-(2,3-dimethoxyphenyl)-3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5539-0057-20mg |
1-(2,3-dimethoxyphenyl)-3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea |
1172925-55-1 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F5539-0057-3mg |
1-(2,3-dimethoxyphenyl)-3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea |
1172925-55-1 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5539-0057-4mg |
1-(2,3-dimethoxyphenyl)-3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea |
1172925-55-1 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F5539-0057-15mg |
1-(2,3-dimethoxyphenyl)-3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea |
1172925-55-1 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F5539-0057-30mg |
1-(2,3-dimethoxyphenyl)-3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea |
1172925-55-1 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F5539-0057-1mg |
1-(2,3-dimethoxyphenyl)-3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea |
1172925-55-1 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F5539-0057-5μmol |
1-(2,3-dimethoxyphenyl)-3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea |
1172925-55-1 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5539-0057-50mg |
1-(2,3-dimethoxyphenyl)-3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea |
1172925-55-1 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F5539-0057-100mg |
1-(2,3-dimethoxyphenyl)-3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea |
1172925-55-1 | 100mg |
$248.0 | 2023-09-09 | ||
Life Chemicals | F5539-0057-10mg |
1-(2,3-dimethoxyphenyl)-3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea |
1172925-55-1 | 10mg |
$79.0 | 2023-09-09 |
1-(2,3-dimethoxyphenyl)-3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea 関連文献
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
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L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
1-(2,3-dimethoxyphenyl)-3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)ureaに関する追加情報
Introduction to 1-(2,3-dimethoxyphenyl)-3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea (CAS No. 1172925-55-1)
The compound 1-(2,3-dimethoxyphenyl)-3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea, identified by its CAS number 1172925-55-1, represents a significant advancement in the field of medicinal chemistry. This molecule has garnered considerable attention due to its unique structural features and potential therapeutic applications. The presence of a dimethoxyphenyl group and an indolyl moiety linked through a urea bridge suggests a rich chemical diversity that can be exploited for drug design.
Recent studies have highlighted the importance of heterocyclic compounds in the development of novel pharmaceuticals. The indolyl scaffold, in particular, is well-documented for its role in various bioactive molecules, including those with anti-inflammatory, anticancer, and antimicrobial properties. The incorporation of a 1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl group into the molecular framework of this compound introduces additional functional sites that can interact with biological targets in complex ways.
The urea linkage in the structure of 1-(2,3-dimethoxyphenyl)-3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea serves as a critical pharmacophore, facilitating hydrogen bonding interactions with receptor sites. This feature is particularly relevant in the design of kinase inhibitors and other enzyme-targeting agents. The dimethoxyphenyl group further enhances the molecule's lipophilicity, which can be advantageous for membrane permeability and bioavailability.
In the context of current research, this compound has been investigated for its potential role in modulating inflammatory pathways. Studies indicate that derivatives of indole ureas exhibit significant anti-inflammatory activity by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The structural motif of 1-(2,3-dimethoxyphenyl)-3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea aligns well with these findings, suggesting its efficacy in managing chronic inflammatory conditions.
Additionally, the compound has shown promise in preclinical models as a potential therapeutic agent for neurological disorders. The interaction between the indolyl and urea components may disrupt aberrant signaling pathways associated with neurodegeneration. Emerging research suggests that this compound can cross the blood-brain barrier, making it a viable candidate for treating conditions such as Alzheimer's disease and Parkinson's disease.
The synthesis of 1-(2,3-dimethoxyphenyl)-3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea involves multi-step organic reactions that highlight the synthetic versatility of indole derivatives. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the core heterocyclic ring system. The introduction of the dimethoxyphenyl group and the urea moiety has been optimized to maximize both yield and purity.
From a pharmacokinetic perspective, the metabolic stability of this compound is a key consideration. Preliminary data suggest that it exhibits moderate resistance to enzymatic degradation, which could prolong its biological activity. Furthermore, its solubility profile has been engineered to enhance oral bioavailability, making it suitable for systemic administration.
The regulatory landscape for novel pharmaceuticals necessitates rigorous testing to ensure safety and efficacy. Current trials are focused on evaluating the compound's pharmacokinetic properties in vivo. Animal models have provided valuable insights into its distribution, metabolism, and excretion (DME) profiles. These studies are crucial for determining optimal dosing regimens and minimizing potential side effects.
In conclusion,1-(2,3-dimethoxyphenyl)-3-(1-methyl-2-oxyo - - - - - - - - - - - - - dihydro - - - - - 5 - yl)urea (CAS No. -- -- -- -- -- -- -- -- -- --1172925--55--55--55--55--55--55--55--55--55--55--) represents a promising candidate for further development in medicinal chemistry. Its unique structural features and demonstrated biological activity position it as a valuable asset in therapeutic research. As our understanding of disease mechanisms evolves, this compound will likely play an increasingly important role in addressing unmet medical needs.
1172925-55-1 (1-(2,3-dimethoxyphenyl)-3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea) 関連製品
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